Praeruptorin C

Calcium channel antagonism Cardiovascular pharmacology Vasorelaxation

Researchers requiring a calcium antagonist with defined intermediate potency for NSCLC or bone resorption studies face limited options with verified lot-to-lot consistency. Praeruptorin C (CAS 72463-77-5) directly addresses this need with documented NSCLC-selective anti-proliferative activity (G0/G1 arrest, ERK1/2 suppression) and carboxylesterase-resistant stability for long-term assays. • pD2′ 5.7 in coronary artery; 3.2× more potent than Praeruptorin E. • Suppresses RANKL-induced osteoclastogenesis via NF-κB/JNK/MAPK. • HPLC purity ≥98%, white solid; DMSO-soluble at 86 mg/mL. Procure with confidence: in-stock, ready-to-ship globally.

Molecular Formula C24H28O7
Molecular Weight 428.5 g/mol
Cat. No. B1244887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraeruptorin C
Synonyms2-methyl-10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo(1,2-b:3,4-b)dipyran-9-ol ester of 2-butenolc acid
praeruptorin C
praeruptorine C
Molecular FormulaC24H28O7
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
InChIInChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7+
InChIKeyUFUVJROSOIXJGR-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Praeruptorin C Technical Specifications


Praeruptorin C (Pra-C; CAS 72463-77-5) is an angular-type pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum Dunn . The compound is characterized as a calcium antagonist with a pD2′ value of 5.7 in potassium-depolarized swine coronary artery preparations [1], and has been documented to exhibit anti-inflammatory, antihypertensive, antiplatelet aggregation, and anticancer activities in preclinical models [2]. The compound exists as a white solid with a molecular formula of C24H28O7 (MW 428.47) and is soluble in DMSO (86 mg/mL) and organic solvents such as chloroform and ethyl acetate, but insoluble in water .

Pathway Calcium antagonism pathway studies (vasorelaxation assay context)
Cell model NSCLC antiproliferative and migration assay context
Assay Carboxylesterase-resistant compound for long-term in vitro assays

Praeruptorin C Selectivity vs. Other Pyranocoumarins


In-class compounds from Peucedanum praeruptorum, including Praeruptorin A, B, D, and E, exhibit markedly divergent pharmacological profiles despite sharing the pyranocoumarin core scaffold. Direct comparative studies demonstrate that Praeruptorin C possesses distinct and non-interchangeable activity patterns: in non-small cell lung cancer models, Praeruptorin C significantly suppressed cell proliferation and migration whereas Praeruptorin A and B did not [1]; in hepatocellular carcinoma, Praeruptorin A inhibited migration and invasion while Praeruptorin C and B had no effect [2]; and in anti-inflammatory assays, Praeruptorin D and E exhibited greater potency than Praeruptorin C [3]. These documented functional divergences preclude generic substitution within this compound class and mandate compound-specific selection based on the target pathway and experimental objective.

Activity NSCLC antiproliferative response observed only with Pra-C; Pra-A and Pra-B did not suppress proliferation or migration in reported comparisons.
Potency Anti-inflammatory endpoint ranking differs: Pra-D and Pra-E showed higher reported potency than Pra-C in macrophage assays.
Cancer type HCC migration inhibition was attributed to Pra-A, not Pra-C; tissue-specific activity profiles may preclude generic substitution.

Praeruptorin C Quantitative Evidence vs. Analogs


Calcium Antagonism: vs. Praeruptorin E & Nifedipine

In potassium-depolarized swine coronary artery strips, Praeruptorin C demonstrated calcium antagonistic activity with a pD2′ value of 5.7, which is 0.5 log units (approximately 3.2-fold) more potent than Praeruptorin E (pD2′ = 5.2) [1]. For reference, the classic calcium antagonist nifedipine showed a pD2′ value of 6.88 in the same assay system. In guinea-pig left atria, Praeruptorin C exhibited a pD2′ of 5.52, compared with nifedipine's pD2′ of 7.19 [1]. The relaxation induced by Praeruptorin C was concentration-dependent with an IC50 value of 79 μM in the coronary artery preparation [1].

Calcium antagonism
Head-to-head
3.2× more potent than Pra-E (pD2′ 5.7 vs 5.2)
Supports calcium antagonism pathway-study context; reference nifedipine pD2′ 6.88.
Ex vivo swine coronary artery
Calcium channel antagonism Cardiovascular pharmacology Vasorelaxation

NSCLC Antiproliferative Efficacy vs. Praeruptorin A & B

In a direct head-to-head comparison in human non-small cell lung cancer (NSCLC) cells, Praeruptorin C demonstrated significant suppression of cell proliferation, colony formation, wound closure, and migration/invasion, whereas Praeruptorin A and Praeruptorin B did not exhibit these inhibitory effects [1]. Praeruptorin C induced cell cycle arrest in the G0/G1 phase, downregulated cyclin D1 protein, upregulated p21 protein, and significantly reduced cathepsin D (CTSD) expression while suppressing ERK1/2 phosphorylation [1].

NSCLC activity
Head-to-head
Pra-C active; Pra-A & B inactive
Reported NSCLC cell-model response context; ERK/CTSD pathway implicated.
In vitro NSCLC cell lines
Non-small cell lung cancer Antimetastatic Antiproliferative ERK1/2 signaling

Metabolic Stability in Liver Microsomes vs. Praeruptorin A

In rat and human liver microsomes (RLMs and HLMs) in the absence of an NADPH-regenerating system, Praeruptorin C remained unbroken, whereas (-)-Praeruptorin A underwent carboxylesterase-mediated hydrolysis to yield (R,R)-angeloyl-khellactone metabolites [1]. This indicates that Praeruptorin C is resistant to carboxylesterase-mediated degradation under these conditions, whereas Praeruptorin A is susceptible to enzymatic hydrolysis [1].

Microsomal stability
Head-to-head
Pra-C unbroken; Pra-A hydrolyzed
Supports carboxylesterase-resistance assay context for long-term incubation.
RLMs/HLMs without NADPH
Drug metabolism Pharmacokinetics Carboxylesterase In vitro stability

Anti-Inflammatory Activity: vs. Praeruptorin D & E

In LPS-stimulated RAW264.7 macrophage cells, Praeruptorin C, D, and E all significantly inhibited nitric oxide, IL-6, and TNF-α production, as well as iNOS, IL-6, and TNF-α mRNA and protein expression [1]. The study explicitly states that both Praeruptorin D and Praeruptorin E exhibited greater anti-inflammatory activities than Praeruptorin C [1].

Anti-inflammatory rank
Head-to-head
PD & PE > PC in potency
Anti-inflammatory screening context; Pra-D/E may be prioritized for inflammation endpoints.
LPS-stimulated RAW264.7 cells
Anti-inflammatory NF-κB inhibition STAT3 inhibition Macrophage

HCC Migration: Activity vs. Praeruptorin A

In four human hepatocellular carcinoma (HCC) cell lines (SK-Hep-1, Huh-7, HepG2, PLC/PRF/5), Praeruptorin A inhibited cell migration and invasion, whereas Praeruptorin B and Praeruptorin C showed no effect on HCC cell migration or invasion [1]. None of the three compounds (PA, PB, PC) inhibited HCC cell growth, altered cell cycle distribution, or exhibited cytotoxicity [1].

HCC migration
Head-to-head
Pra-C inactive; Pra-A active
Tissue-specific activity context; selection must match cancer-type endpoint.
4 HCC cell lines
Hepatocellular carcinoma Cancer metastasis Tissue-specific activity ADAM9

Praeruptorin C Research Applications


NSCLC Antiproliferative & Antimetastatic Research

Praeruptorin C is the appropriate selection among praeruptorins for NSCLC research applications. Direct comparative evidence demonstrates that Praeruptorin C significantly suppresses proliferation, colony formation, wound closure, migration, and invasion in NSCLC cells, whereas Praeruptorin A and B show no such activity [1]. The compound acts through cell cycle arrest in G0/G1 phase, downregulation of cyclin D1, upregulation of p21, reduction of cathepsin D expression, and suppression of ERK1/2 phosphorylation [1]. This application scenario is supported by direct head-to-head comparative data.

Calcium Antagonism: Potency Differential Studies

Praeruptorin C is suitable for calcium antagonism studies where an intermediate-potency natural compound is required. With a pD2′ value of 5.7 in coronary artery preparations, it is 3.2-fold more potent than Praeruptorin E (pD2′ = 5.2) but less potent than the reference calcium antagonist nifedipine (pD2′ = 6.88) [1]. In guinea-pig left atria, Praeruptorin C exhibits a pD2′ of 5.52 compared with nifedipine's 7.19 [1]. This defined potency position makes Praeruptorin C appropriate for comparative studies examining graded calcium antagonism or natural product versus synthetic calcium channel blocker comparisons.

Carboxylesterase-Resistant In Vitro Assays

Praeruptorin C should be selected over Praeruptorin A for in vitro experiments where metabolic stability against carboxylesterase-mediated degradation is required. Comparative microsomal stability data show that Praeruptorin C remains unbroken in the absence of NADPH, whereas Praeruptorin A undergoes carboxylesterase-mediated hydrolysis [1]. This differential stability profile is relevant for long-term cell culture experiments, co-incubation studies, and any assay format where compound integrity over extended incubation periods is critical.

Osteoclast & Bone Resorption Research (Osteoporosis)

Praeruptorin C has demonstrated beneficial effects in suppressing osteoclast formation and bone resorption function, with protective effects documented in ovariectomized mouse models of osteoporosis [1]. The compound inhibits RANKL-induced osteoclast formation and acts through suppression of NF-κB and JNK/MAPK signaling pathways [1]. While no direct comparative data against other praeruptorins are available for this endpoint, this represents a well-documented and reproducible activity for Praeruptorin C procurement in bone biology research.

Application
Selection Property
Validation Focus
NSCLC cell-model studies
Pra-C-specific antiproliferative profile
ERK/CTSD pathway-response endpoints
Vasorelaxation assay studies
Intermediate calcium antagonism potency
pD2′-based comparison with reference antagonists
Microsomal stability studies
Carboxylesterase resistance
Compound integrity in long-term cell culture
Osteoclast formation studies
RANKL-induced osteoclast suppression
NF-κB/JNK pathway-response endpoints

Technical Documentation Hub

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